molecular formula C20H17FN6O B4033961 N-(1-benzyl-1H-pyrazol-3-yl)-2-[4-(3-fluoropyridin-2-yl)-1H-pyrazol-1-yl]acetamide

N-(1-benzyl-1H-pyrazol-3-yl)-2-[4-(3-fluoropyridin-2-yl)-1H-pyrazol-1-yl]acetamide

Cat. No.: B4033961
M. Wt: 376.4 g/mol
InChI Key: XPIDMCDSUWNWLR-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-3-yl)-2-[4-(3-fluoropyridin-2-yl)-1H-pyrazol-1-yl]acetamide is a useful research compound. Its molecular formula is C20H17FN6O and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.14478735 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Potency and Stability Improvement

  • Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) Dual Inhibitors : Analogues of pyrazolyl acetamides, such as N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, have been investigated for their potential as dual inhibitors of PI3Kα and mTOR, key targets in cancer therapy. Modifications to the heterocyclic ring structures were explored to enhance metabolic stability, showcasing the compound's role in developing efficacious cancer therapeutics with improved pharmacokinetic profiles (Stec et al., 2011).

Anticancer Activity

  • Anti-Lung Cancer Activity : Research on fluoro-substituted benzo[b]pyran analogs, closely related to pyrazolyl acetamides, demonstrated anticancer activity at low concentrations against human cancer cell lines, including lung, breast, and CNS cancers. This suggests that modifications incorporating fluoro groups into pyrazolyl acetamides could yield potent anticancer agents (Hammam et al., 2005).

Antioxidant Activity

  • Antioxidant Activity of Coordination Complexes : Pyrazole-acetamide derivatives have been synthesized and characterized, showing significant antioxidant activity. This indicates the potential of pyrazolyl acetamides in creating compounds that could mitigate oxidative stress, a factor in many chronic diseases (Chkirate et al., 2019).

Corrosion Inhibition

  • Corrosion Inhibitors : Acetamide derivatives, including pyrazolyl variants, have been evaluated for their ability to prevent corrosion in steel, indicating applications in industrial maintenance and preservation. The study highlights the compound's utility in protecting materials from chemical degradation (Yıldırım & Çetin, 2008).

Ligand-Protein Interaction Studies

  • Ligand-Protein Interactions : Novel benzothiazolinone acetamide analogs were studied for their potential bioactivity through spectroscopic and quantum mechanical studies, including ligand-protein interactions. These studies provide a foundation for understanding how pyrazolyl acetamides interact with biological targets, which is crucial for drug design and development (Mary et al., 2020).

Properties

IUPAC Name

N-(1-benzylpyrazol-3-yl)-2-[4-(3-fluoropyridin-2-yl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6O/c21-17-7-4-9-22-20(17)16-11-23-27(13-16)14-19(28)24-18-8-10-26(25-18)12-15-5-2-1-3-6-15/h1-11,13H,12,14H2,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIDMCDSUWNWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)CN3C=C(C=N3)C4=C(C=CC=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-benzyl-1H-pyrazol-3-yl)-2-[4-(3-fluoropyridin-2-yl)-1H-pyrazol-1-yl]acetamide
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N-(1-benzyl-1H-pyrazol-3-yl)-2-[4-(3-fluoropyridin-2-yl)-1H-pyrazol-1-yl]acetamide
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N-(1-benzyl-1H-pyrazol-3-yl)-2-[4-(3-fluoropyridin-2-yl)-1H-pyrazol-1-yl]acetamide
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N-(1-benzyl-1H-pyrazol-3-yl)-2-[4-(3-fluoropyridin-2-yl)-1H-pyrazol-1-yl]acetamide
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N-(1-benzyl-1H-pyrazol-3-yl)-2-[4-(3-fluoropyridin-2-yl)-1H-pyrazol-1-yl]acetamide
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N-(1-benzyl-1H-pyrazol-3-yl)-2-[4-(3-fluoropyridin-2-yl)-1H-pyrazol-1-yl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.